

An In-depth Technical Guide to the Chemical Structure and Synthesis of Trofosfamide

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Abstract

Trofosfamide is an oxazaphosphorine prodrug with antineoplastic activity, belonging to the class of nitrogen mustard alkylating agents.[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical resource for researchers, scientists, and professionals in drug development. **Trofosfamide** is a derivative of cyclophosphamide and is structurally related to ifosfamide, which is also its primary metabolite.[1][4]

Chemical Structure and Identification

Trofosfamide is chemically identified as N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine.[1] It is a white to off-white crystalline solid.[5]

Table 1: Chemical Identifiers for Trofosfamide



Identifier	Value
IUPAC Name	N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5- oxazaphosphinan-2-amine[1]
Alternate IUPAC Name	2-(bis(2-chloroethyl)amino)-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide[6]
CAS Number	22089-22-1[1]
Molecular Formula	C9H18Cl3N2O2P[1]
Molecular Weight	323.58 g/mol [6]
SMILES	CICCN1P(OCCC1)(N(CCCI)CCCI)=O[6]
InChI	InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9- 16-17(13,15)14(7-3-11)8-4-12/h1-9H2[1]
InChlKey	UMKFEPPTGMDVMI-UHFFFAOYSA-N[6]
Synonyms	Ixoten, Trophosphamide, Trilophosphamide, NSC-109723[1][6]

Physicochemical and Spectral Data

Trofosfamide exhibits specific physicochemical properties that are critical for its formulation and delivery. It is soluble in DMSO and ethanol, and sparingly soluble in water.[5][6][7]

Table 2: Physicochemical Properties of Trofosfamide



Property	Value
Melting Point	50-51°C
Water Solubility	12.0 mg/mL[8]
logP	1.4[8]
pKa (Strongest Basic)	0.15[8]
Polar Surface Area	32.78 Å ² [8]
Optical Rotation [α]D25	-28.6° (c = 2 in CH3OH)

Table 3: Spectral Data for Trofosfamide

Technique	Data Summary
¹³ C NMR	Spectral data available.[1][9]
¹H NMR	Spectral data available.[9]
GC-MS	Mass spectrometry data available, showing characteristic fragmentation patterns.[1]
FT-IR	Infrared spectroscopy can be used to identify functional groups such as P=O, C-N, and C-Cl bonds.[10]

Synthesis of Trofosfamide

The synthesis of **Trofosfamide** can be achieved through various methods. A notable one-step synthesis involves the direct ozonation of ifosfamide, which offers improved yields compared to other oxidation methods like Fenton oxidation.[11][12]

Synthesis via Ozonation of Ifosfamide

A key synthetic route to produce 4-hydroperoxytrofosfamide, a derivative and precursor, is through the direct ozonation of trofosfamide itself.[11][12] A similar, more well-documented

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process is the ozonation of ifosfamide, which can be adapted. The general principle involves the oxidation of the oxazaphosphorine ring.

This protocol is based on the synthesis of 4-hydroperoxyifosfamide and is conceptually adapted for **Trofosfamide**.[11][12]

- Dissolution: Dissolve **Trofosfamide** in an appropriate organic solvent, such as dichloromethane or a mixture of ethyl acetate and acetic acid, and cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
- Ozonation: Bubble ozone gas (O₃), generated from an ozone generator, through the cooled solution. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Purging: After the reaction is complete, purge the solution with an inert gas, such as nitrogen or argon, to remove any excess ozone.
- Work-up: The reaction mixture is then typically worked up by quenching with a reducing agent (e.g., dimethyl sulfide) to decompose the ozonide intermediates.
- Purification: The crude product is concentrated under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the desired 4-hydroxy-**trofosfamide** or its hydroperoxy derivative.

Note: This is a generalized protocol and specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the synthesis of **Trofosfamide**.

Another patented method for preparing **Trofosfamide** involves the reaction of N,N,N'-tris(2-chloroethyl)-N',O-propylene phosphoric acid ester diamide.

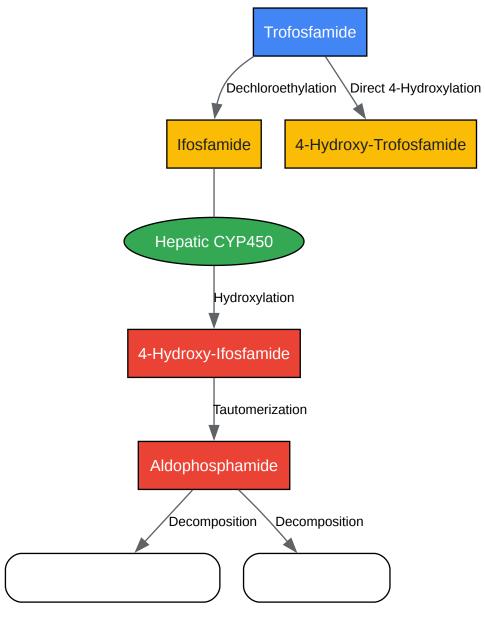
Metabolic Activation Pathway

Trofosfamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects.[13][14] The primary metabolic pathway involves its conversion to ifosfamide.[4][15] Ifosfamide is then hydroxylated to form the active metabolite, 4-hydroxylfosfamide, which exists in equilibrium with its tautomer, aldophosphamide.[16] Aldophosphamide subsequently decomposes to produce the ultimate alkylating agent,



isophosphoramide mustard, and acrolein, which is responsible for some of the drug's side effects.[1][13] A direct 4-hydroxylation of **Trofosfamide** is also considered a main metabolic pathway.[15]

Metabolic Activation of Trofosfamide



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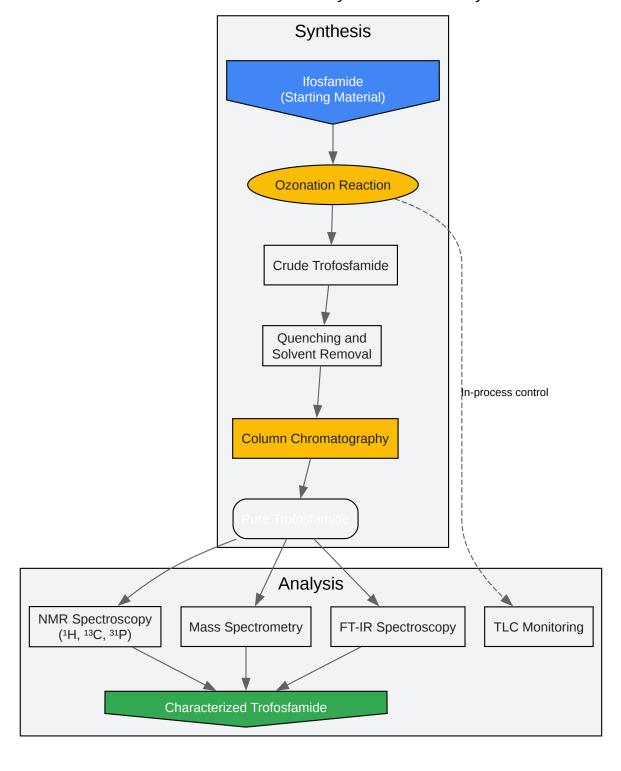
Caption: Metabolic pathway of **Trofosfamide** activation.

Logical Workflow for Synthesis and Analysis



The synthesis and subsequent analysis of **Trofosfamide** follow a structured workflow to ensure the purity and identity of the final compound.

Workflow for Trofosfamide Synthesis and Analysis





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Caption: General workflow for synthesis and analysis.

Conclusion

This technical guide has detailed the chemical structure, properties, and synthesis of **Trofosfamide**. The information provided, including tabulated data and graphical representations of its metabolic pathway and synthesis workflow, serves as a valuable resource for professionals engaged in cancer research and the development of chemotherapeutic agents. The synthesis via ozonation presents an efficient method for its preparation, and an understanding of its metabolic activation is crucial for its therapeutic application.

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